molecular formula C18H15N3O2S B6025830 3-[(4-benzoylbenzyl)thio]-6-methyl-1,2,4-triazin-5(2H)-one

3-[(4-benzoylbenzyl)thio]-6-methyl-1,2,4-triazin-5(2H)-one

Cat. No. B6025830
M. Wt: 337.4 g/mol
InChI Key: ONRBSYOQVZKDBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-benzoylbenzyl)thio]-6-methyl-1,2,4-triazin-5(2H)-one, also known as BBMTO, is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 3-[(4-benzoylbenzyl)thio]-6-methyl-1,2,4-triazin-5(2H)-one is not fully understood. However, it is believed to exert its biological effects by interacting with various enzymes and proteins in the body. This compound has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and viral replication.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in various studies. In vitro studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells and inhibit viral replication. In vivo studies have shown that this compound can inhibit tumor growth in animal models. This compound has also been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

3-[(4-benzoylbenzyl)thio]-6-methyl-1,2,4-triazin-5(2H)-one has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has a high degree of chemical stability and can be stored for long periods of time. However, this compound also has limitations for use in lab experiments. It is relatively expensive compared to other compounds, and its mechanism of action is not fully understood.

Future Directions

For research on 3-[(4-benzoylbenzyl)thio]-6-methyl-1,2,4-triazin-5(2H)-one include the development of derivatives with improved biological activity and selectivity, investigation of its potential as a corrosion inhibitor, and further elucidation of its mechanism of action.

Synthesis Methods

3-[(4-benzoylbenzyl)thio]-6-methyl-1,2,4-triazin-5(2H)-one can be synthesized through a multi-step process that involves the reaction of 4-benzoylbenzyl chloride with thiourea to form 3-(4-benzoylbenzyl)thiourea. This compound is then reacted with methyl chloroacetate to produce this compound. The synthesis of this compound has been optimized to improve yield and purity.

Scientific Research Applications

3-[(4-benzoylbenzyl)thio]-6-methyl-1,2,4-triazin-5(2H)-one has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, this compound has been investigated for its anticancer and antiviral properties. In materials science, this compound has been studied for its potential use as a corrosion inhibitor. In environmental science, this compound has been evaluated for its ability to remove heavy metals from wastewater.

properties

IUPAC Name

3-[(4-benzoylphenyl)methylsulfanyl]-6-methyl-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S/c1-12-17(23)19-18(21-20-12)24-11-13-7-9-15(10-8-13)16(22)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONRBSYOQVZKDBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(NC1=O)SCC2=CC=C(C=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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